molecular formula C26H19ClN4O2 B4611709 N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide

N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B4611709
M. Wt: 454.9 g/mol
InChI Key: GWSHULSMOMYNGD-RGEXLXHISA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is a useful research compound. Its molecular formula is C26H19ClN4O2 and its molecular weight is 454.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.1196536 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

One study highlights the synthesis and characterization of new acrylamide derivatives, including compounds similar to the requested molecule, showing their potential as corrosion inhibitors in nitric acid solutions for copper. These derivatives were evaluated using chemical and electrochemical methods, confirming their effectiveness as corrosion inhibitors due to their chemical adsorption properties (Ahmed Abu-Rayyan et al., 2022).

Another investigation focused on the synthesis, characterization, and cytotoxicity of new derivatives, including pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, from reactions involving similar acrylamide compounds. These studies provide insight into the structural properties and potential biological activities of these compounds (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Corrosion Inhibition

Research on corrosion inhibition highlighted acrylamide derivatives' effectiveness in protecting metals in corrosive environments. For instance, a study examining synthetic acrylamide derivatives as corrosion inhibitors found significant protection against corrosion in nitric acid solutions, showcasing the compounds' utility in materials science and engineering applications (Ahmed Abu-Rayyan et al., 2022).

Biological Activities

Several studies have investigated the biological activities of compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide. These include exploring their cytotoxic properties against various cancer cell lines, indicating potential applications in developing new therapeutic agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Material Science Applications

The application of acrylamide derivatives in materials science, particularly as corrosion inhibitors, demonstrates the compound's utility beyond biological contexts. The effectiveness of these compounds in protecting metals from corrosion could lead to advancements in materials preservation and durability, essential for various industrial applications (Ahmed Abu-Rayyan et al., 2022).

Properties

IUPAC Name

(Z)-N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4O2/c1-33-24-13-12-21(27)15-23(24)29-26(32)19(16-28)14-20-17-31(22-10-6-3-7-11-22)30-25(20)18-8-4-2-5-9-18/h2-15,17H,1H3,(H,29,32)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSHULSMOMYNGD-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
Reactant of Route 3
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.